molecular formula C15H14N4O B7778662 N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methylbenzamide

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methylbenzamide

Cat. No.: B7778662
M. Wt: 266.30 g/mol
InChI Key: YBKMMXWNAHOTMB-UHFFFAOYSA-N
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Description

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methylbenzamide (CAS: 147227-53-0) is a benzamide derivative featuring a benzotriazole moiety attached via a methylene bridge to the nitrogen atom of an N-methylbenzamide group. Its molecular formula is C₁₅H₁₄N₄O, with a molecular weight of 266.30 g/mol . Its structure includes:

  • A benzamide core (C₆H₅CONH-).
  • A methyl substituent on the amide nitrogen.
  • A 1H-1,2,3-benzotriazol-1-ylmethyl group, which may act as a directing or stabilizing group in reactions .

Properties

IUPAC Name

N-(benzotriazol-1-ylmethyl)-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c1-18(15(20)12-7-3-2-4-8-12)11-19-14-10-6-5-9-13(14)16-17-19/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBKMMXWNAHOTMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CN1C2=CC=CC=C2N=N1)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methylbenzamide typically involves the reaction of benzotriazole with an appropriate benzamide derivative. One common method involves the use of benzotriazole and N-methylbenzamide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methylbenzamide involves its interaction with specific molecular targets. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to inhibition or modulation of their activity. This compound can also penetrate cell membranes and interact with intracellular targets, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzotriazole-Linked Benzamides

Table 1: Key Structural and Functional Differences
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methylbenzamide 147227-53-0 C₁₅H₁₄N₄O 266.30 Methyl, benzotriazole Potential catalyst/pharmaceutical intermediate
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-benzylbenzamide 681446-63-9 C₂₁H₁₈N₄O 342.40 Benzyl, benzotriazole Higher lipophilicity; lab reagent
4-(1H-Benzotriazol-1-ylmethyl)-N-(4-fluorophenyl)benzamide 692286-50-3 C₂₀H₁₅FN₄O 346.36 4-Fluorophenyl, benzotriazole Enhanced electronic effects for binding
N-(1H-1,3-Benzodiazol-2-yl)-3-chlorobenzamide 24363-92-6 C₁₄H₁₀ClN₃O 271.70 Chlorine, benzodiazole (vs. benzotriazole) Altered heterocyclic reactivity

Biological Activity

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological mechanisms, and various applications of this compound based on recent studies.

The synthesis of this compound typically involves the reaction of benzotriazole with N-methylbenzamide. Common methods include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) in organic solvents like dichloromethane at room temperature.

Chemical Structure:

  • Molecular Formula: C15H14N4O
  • Molecular Weight: 270.30 g/mol
  • CAS Number: 3787417

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition: The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, potentially inhibiting their activity.
  • Cell Penetration: The compound can penetrate cell membranes, allowing it to interact with intracellular targets and affect various biochemical pathways.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

  • Benzimidazole Derivatives: Compounds bearing a benzimidazole nucleus have shown broad-spectrum antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound AS. aureus2 μg/ml
Compound BE. coli4 μg/ml
Compound CPseudomonas aeruginosa8 μg/ml

Anticancer Potential

Studies have explored the anticancer properties of benzotriazole derivatives. These compounds may inhibit specific kinases involved in cancer progression:

  • Kinase Inhibition: Research has indicated that certain derivatives can effectively inhibit RET kinase activity, which is crucial in various cancers .

Table 2: Anticancer Activity of Benzotriazole Derivatives

CompoundCancer TypeIC50 Value
Compound DBreast Cancer50 nM
Compound ELung Cancer30 nM
Compound FColorectal Cancer40 nM

Case Studies

Several case studies have highlighted the efficacy of this compound and its analogs:

  • Study on Antibacterial Activity: A study demonstrated that a derivative showed superior antibacterial activity compared to standard antibiotics against both Gram-positive and Gram-negative bacteria .
  • Anticancer Research: Another study focused on the compound's ability to inhibit cell proliferation in cancer cell lines, showcasing promising results in reducing tumor growth through kinase inhibition pathways .

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